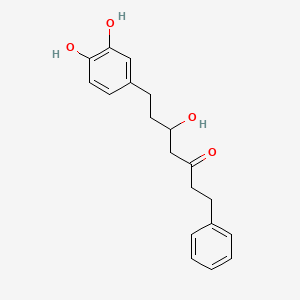
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one is a diarylheptanoid, a type of natural phenolic compound. This compound is known for its potential biological activities and is found in various plants. It has drawn significant interest due to its antioxidant, anti-inflammatory, and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one typically involves the condensation of appropriate phenolic precursors. One common method includes the use of aldol condensation reactions, where 3,4-dihydroxybenzaldehyde and acetophenone are reacted under basic conditions to form the desired diarylheptanoid structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions of the aldol condensation process to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Ethers, esters, and other substituted phenolic compounds.
Scientific Research Applications
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one has various scientific research applications:
Chemistry: Used as a model compound for studying phenolic chemistry and reaction mechanisms.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and potential anticancer activities.
Mechanism of Action
The mechanism of action of 7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one involves its interaction with various molecular targets:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Curcumin: Another diarylheptanoid with similar antioxidant and anti-inflammatory properties.
Quercetin: A flavonoid with strong antioxidant activity.
Resveratrol: A stilbenoid known for its anti-inflammatory and anticancer properties.
Uniqueness
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one is unique due to its specific structure, which combines the properties of both phenolic and ketone functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and biological activities, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H22O4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one |
InChI |
InChI=1S/C19H22O4/c20-16(9-6-14-4-2-1-3-5-14)13-17(21)10-7-15-8-11-18(22)19(23)12-15/h1-5,8,11-12,17,21-23H,6-7,9-10,13H2 |
InChI Key |
SYRQDRMPFUJWII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CC(CCC2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















